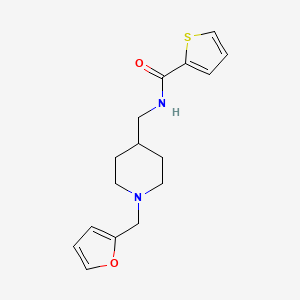

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c19-16(15-4-2-10-21-15)17-11-13-5-7-18(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13H,5-8,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDQXMMGLUGMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield 1-(furan-2-ylmethyl)piperidine.

Amidation Reaction: The next step involves the reaction of the piperidine intermediate with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This includes:

Catalyst Selection: Using catalysts to enhance reaction rates.

Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that compounds containing thiophene and furan moieties can act as inhibitors of cancer cell proliferation. For instance, studies have shown that modifications to similar scaffolds can enhance their inhibitory effects on specific cancer cell lines, suggesting that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide may also possess anticancer properties .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. The presence of the thiophene ring is believed to contribute to its effectiveness by disrupting bacterial cell membranes or interfering with metabolic processes .

Neurological Applications

Given its structural similarities to known neuroactive compounds, there is potential for this compound to serve as a modulator in neurological disorders. Its ability to interact with neurotransmitter receptors could position it as a candidate for further investigation in treating conditions such as anxiety or depression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Mechanism of Action

The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related fentanyl analogues and carboxamide derivatives (Table 1):

Key Observations :

- Thiophene vs.

- Piperidine Substitution : The furan-2-ylmethyl group in the target compound may confer greater selectivity for peripheral opioid receptors compared to N-phenethyl derivatives like thiofentanyl .

Pharmacological and Toxicological Data

Limited in vivo data exist for the target compound, but inferences can be drawn from analogues:

- Receptor Binding: Thiophene-containing fentanyl analogues exhibit μ-opioid receptor binding affinities (Ki) in the low nanomolar range, comparable to furanylfentanyl (Ki = 0.24 nM) but lower than fentanyl (Ki = 0.08 nM) .

- Potency : Thiophene derivatives are generally 5–10× less potent than fentanyl in analgesic assays, likely due to reduced CNS penetration .

- Toxicity: Thiophene-carboxamides show genotoxicity in mammalian cells, attributed to reactive sulfur metabolites .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 290.38 g/mol

The synthesis typically involves several steps, starting from commercially available precursors. The formation of the piperidine intermediate is achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a suitable catalyst, followed by the introduction of the furan moiety through nucleophilic substitution reactions.

This compound exhibits its biological activity primarily through interactions with various molecular targets, including:

- Receptors : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzymes : The compound can inhibit certain enzymes, potentially leading to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound, researchers found that the compound significantly reduced the viability of cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to apoptosis induction via caspase activation and modulation of the Bcl-2 family proteins.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound. It demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for preparing N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the piperidine core is functionalized: 1-(furan-2-ylmethyl)piperidin-4-ylmethanol can be prepared by reductive amination of piperidin-4-ylmethanol with furan-2-carbaldehyde. Next, the thiophene-2-carboxamide moiety is introduced via amide coupling using thiophene-2-carbonyl chloride and the intermediate amine under reflux in acetonitrile (similar to the method in ). Characterization :

- NMR : Confirm regiochemistry of the furan and thiophene substituents using - and -NMR.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve conformational ambiguities, especially dihedral angles between the piperidine, furan, and thiophene rings (as demonstrated in for a homologous compound).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm) and absence of unreacted carbonyl chloride.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles between aromatic rings in similar compounds inform conformational analysis of this molecule?

- Methodological Answer : In structurally analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), dihedral angles between the thiophene and benzene rings range from 8.5° to 13.5° due to steric and electronic effects ( ). For the target compound:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict preferred conformations.

- Comparative Analysis : Overlay crystallographic data from homologs (e.g., piperidine-furan derivatives in ) to identify steric clashes or stabilizing interactions (e.g., C–H⋯O/S weak hydrogen bonds) .

Q. What strategies optimize the reaction yield and purity during scale-up synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors (as in ) to enhance reproducibility and reduce side reactions.

- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to optimize parameters like temperature, solvent polarity, and stoichiometry.

- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water .

Q. How can researchers assess the biological activity of this compound, given structural similarities to known bioactive piperidine-thiophene derivatives?

- Methodological Answer :

- Target Identification : Screen against receptors commonly modulated by piperidine-carboxamides (e.g., serotonin or dopamine receptors, as in ).

- In Vitro Assays : Use cell-based models (e.g., HEK293 cells transfected with target receptors) to measure IC values.

- SAR Studies : Compare activity with analogs lacking the furan or thiophene moieties to isolate pharmacophore contributions .

Safety and Handling

Q. What safety precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) based on structurally similar amides ().

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid aerosolized particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-line IR to track intermediate formation and identify side products.

- Replication : Cross-validate procedures using independent labs or automated platforms (e.g., ChemSpeed synthesis robots).

- Error Analysis : Compare solvent purity, catalyst lot variability, and moisture levels, which often explain yield inconsistencies .

Structural and Functional Insights

Q. What role does the furan-2-ylmethyl group play in the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to show increased membrane permeability compared to non-furan analogs.

- Electron Density : Furan’s electron-rich nature may enhance π-π stacking with aromatic residues in target proteins (e.g., observed in for nitroaromatic interactions).

- Metabolic Stability : Assess susceptibility to oxidative degradation via CYP450 microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.